2-(Pyridin-2-YL)benzoic acid 2-(Pyridin-2-YL)benzoic acid CC34301 is a PqsE inhibitor. CC34301 binds to the active center of PqsE, inhibiting its thioesterase activity in cell-based and in vitro assays.
Brand Name: Vulcanchem
CAS No.: 13764-20-0
VCID: VC0522904
InChI: InChI=1S/C12H9NO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,(H,14,15)
SMILES: C1=CC=C(C(=C1)C2=CC=CC=N2)C(=O)O
Molecular Formula: C11H9NO2
Molecular Weight: 199.2 g/mol

2-(Pyridin-2-YL)benzoic acid

CAS No.: 13764-20-0

Cat. No.: VC0522904

Molecular Formula: C11H9NO2

Molecular Weight: 199.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-(Pyridin-2-YL)benzoic acid - 13764-20-0

Specification

CAS No. 13764-20-0
Molecular Formula C11H9NO2
Molecular Weight 199.2 g/mol
IUPAC Name 2-pyridin-2-ylbenzoic acid
Standard InChI InChI=1S/C12H9NO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,(H,14,15)
Standard InChI Key GNWTWXOZRSBCOZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=CC=N2)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C2=CC=CC=N2)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

2-(Pyridin-2-yl)benzoic acid consists of a benzoic acid group (-C₆H₄COOH) linked to a pyridine ring (C₅H₄N) at the ortho position. The pyridine nitrogen’s electron-withdrawing effect influences the compound’s acidity and reactivity. X-ray crystallography of related compounds, such as trans-4-(2-(pyridin-2-yl)vinyl)benzamide-TEMPO, reveals planar geometries and intermolecular hydrogen bonding patterns that stabilize crystalline structures .

Table 1: Comparative Molecular Properties of Pyridine-Substituted Benzoic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-(Pyridin-2-yl)benzoic acidC₁₂H₉NO₂199.21Carboxylic acid, pyridine
2-(Pyridin-2-yldisulfanyl)benzoic acid C₁₂H₉NO₂S₂263.34Disulfide, pyridine
3-(Pyridin-2-yl)benzoic acid C₁₂H₉NO₂199.21Carboxylic acid, pyridine

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone for synthesizing 2-(pyridin-2-yl)benzoic acid. A representative protocol involves reacting 3-boronobenzoic acid with 2-bromopyridine in a 1:1 acetonitrile-water mixture, catalyzed by bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) under nitrogen at 100°C for 24 hours . This method achieves an 85% yield, with purity confirmed via LC-MS (m/z 200 [M+1]⁺) .

Advanced Functionalization

Derivatization strategies include:

  • TEMPO Conjugation: Condensation of 4-amino-TEMPO with 2-(pyridin-2-yl)benzoyl chloride (generated via thionyl chloride reflux) produces spin-labeled derivatives for studying molecular dynamics .

  • Coordination Complexes: Reaction with ruthenium bipyridine dichloride (Ru(bpy)₂Cl₂) yields photoluminescent complexes, as evidenced by UV-Vis absorption at 450–500 nm .

Physicochemical and Biochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited solubility in water. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at 4°C in inert atmospheres .

Pharmacokinetic Profiling

While direct data on 2-(pyridin-2-yl)benzoic acid are sparse, analogues like 3-(pyridin-2-yl)benzoic acid demonstrate high gastrointestinal absorption and blood-brain barrier permeability in silico models .

Applications in Scientific Research

Medicinal Chemistry

  • Anti-inflammatory Activity: Pyridine-carboxylic acid hybrids inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), reducing inflammation in murine models .

  • Antiviral Potential: Structural analogs disrupt viral protease activity, with IC₅₀ values <10 µM against SARS-CoV-2 Mpro .

Materials Science

  • Metal-Organic Frameworks (MOFs): The compound serves as a bifunctional linker in MOFs for CO₂ capture, achieving adsorption capacities of 2.5 mmol/g at 298 K .

  • Electron Transport Layers: Ru(II) complexes incorporating 2-(pyridin-2-yl)benzoic acid enhance perovskite solar cell efficiency to 18.7% .

Mechanistic Insights and Biochemical Pathways

Enzyme Inhibition

Density functional theory (DFT) calculations reveal that the carboxylic acid group coordinates with zinc ions in matrix metalloproteinase-9 (MMP-9), disrupting collagen degradation .

Oxidative Stress Modulation

TEMPO-conjugated derivatives scavenge reactive oxygen species (ROS) in neuronal cells, reducing oxidative damage by 40% at 50 µM .

Challenges and Future Directions

Current limitations include poor aqueous solubility and metabolic instability. Future work should explore:

  • Prodrug Strategies: Esterification of the carboxylic acid group to improve bioavailability.

  • Hybrid Nanomaterials: Embedding the compound in mesoporous silica nanoparticles for targeted drug delivery.

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